Hydantoin, 5,5-diphenyl-3-(3-(piperidino)propyl)-, hydrochloride
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Overview
Description
Hydantoin, 5,5-diphenyl-3-(3-(piperidino)propyl)-, hydrochloride is a chemical compound with the molecular formula C23H27N3O2.Cl-H. It is a derivative of hydantoin, a heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 5,5-diphenyl-3-(3-(piperidino)propyl)-, hydrochloride typically involves the reaction of 5,5-diphenylhydantoin with a piperidine derivative. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Hydantoin, 5,5-diphenyl-3-(3-(piperidino)propyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the hydantoin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonyl derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
Hydantoin, 5,5-diphenyl-3-(3-(piperidino)propyl)-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydantoin, 5,5-diphenyl-3-(3-(piperidino)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5,5-Diphenyl-3-(trichloromethylthio)hydantoin: A derivative with a trichloromethylthio group.
5,5-Diphenyl-3-(methylthiomethyl)hydantoin: A derivative with a methylthiomethyl group.
Uniqueness
Hydantoin, 5,5-diphenyl-3-(3-(piperidino)propyl)-, hydrochloride is unique due to its specific structural features, such as the piperidino propyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
101564-68-5 |
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Molecular Formula |
C23H28ClN3O2 |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
5,5-diphenyl-3-(3-piperidin-1-ylpropyl)imidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C23H27N3O2.ClH/c27-21-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)24-22(28)26(21)18-10-17-25-15-8-3-9-16-25;/h1-2,4-7,11-14H,3,8-10,15-18H2,(H,24,28);1H |
InChI Key |
YEYKLGHMMVFAFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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